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Introduction
Deleted in Malignant Brain Tumors 1 (DMBT1), also known as Salivary Agglutinin (SAG) or gp-

340, is a large, secreted glycoprotein that functions as a pattern recognition molecule in the

innate immune system. It plays a crucial role in mucosal defense by binding to a wide range of

pathogens and endogenous proteins. Understanding the protein-protein interactions of DMBT1

is essential for elucidating its role in immunity, epithelial cell differentiation, and cancer. Co-

immunoprecipitation (Co-IP) is a powerful technique to identify and validate these binding

partners. This document provides detailed protocols and application notes for performing Co-IP

assays to study DMBT1 protein interactions.

Known Binding Partners of DMBT1
DMBT1 interacts with a variety of proteins, reflecting its diverse biological functions. These

interactions are often mediated by its scavenger receptor cysteine-rich (SRCR) domains. The

binding can be calcium-dependent and, in some cases, influenced by the glycosylation state of

DMBT1.
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Binding Partner Functional Context References

Surfactant Protein A (SP-A) Innate immunity in the lung [1][2]

Surfactant Protein D (SP-D)
Innate immunity in the lung

(Calcium-dependent)
[1]

Secretory IgA (sIgA)
Mucosal defense, bacterial

aggregation
[1]

Galectin-3
Epithelial cell polarity, cancer

progression
[3][4]

MUC5B Mucus formation [1]

Complement C1q Innate immunity [1]

Lactoferrin Antimicrobial activity [1]

Albumin Protein binding in bodily fluids [1]

Quantitative Data on DMBT1 Interactions
The following table summarizes quantitative data from studies on DMBT1 binding interactions.

This data can serve as a reference for expected binding affinities and for the quantitative

analysis of Co-IP results.
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DMBT1 Variant
Binding
Partner

Method
Key
Quantitative
Finding

Reference

Wild-type

DMBT1 (8 kb, 13

SRCR domains)

Streptococcus

mutans

In vitro bacterial

binding assay

Displayed 30-

45% greater

binding capacity

compared to the

shorter variant.

[5]

Short DMBT1

variant (6 kb, 8

SRCR domains)

Streptococcus

mutans

In vitro bacterial

binding assay

Showed a 30-

45% reduction in

binding capacity

compared to the

wild-type.

[5]

Recombinant

human DMBT1

(from CHO cells)

Galectin-3

Surface Plasmon

Resonance

(SPR)

Binding is

dependent on

the

oligosaccharide

structure of

DMBT1.

[6]

Human DMBT1

(isolated from

intestine)

Galectin-3

Surface Plasmon

Resonance

(SPR)

Different

glycosylation

profiles modulate

binding

parameters with

galectin-3.

[6]

Experimental Protocols
This section provides a detailed protocol for the co-immunoprecipitation of DMBT1 and its

binding partners from cell lysates.

Materials and Reagents
Cell Culture: Cells expressing DMBT1 and/or the putative binding partner.
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Antibodies:

High-affinity, purified monoclonal or polyclonal antibody specific for DMBT1 (for

immunoprecipitation).

Antibody specific for the putative binding partner (for Western blot detection).

Isotype control IgG (e.g., rabbit IgG, mouse IgG) for negative control.

Beads: Protein A/G magnetic beads or agarose beads.

Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a custom buffer).

A recommended buffer for large glycoproteins is: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1

mM EDTA, 1% Triton X-100 or 0.5% NP-40, supplemented with protease and phosphatase

inhibitor cocktails immediately before use. For calcium-dependent interactions, include 1 mM

CaCl₂ in the lysis and wash buffers.

Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100 or

0.05% NP-40).

Elution Buffer:

SDS-PAGE sample buffer (e.g., Laemmli buffer) for denaturing elution.

Glycine-HCl buffer (pH 2.5-3.0) for acidic elution (requires neutralization).

Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, primary

and secondary antibodies, and detection reagents.

Co-Immunoprecipitation Protocol
Cell Lysate Preparation: a. Culture cells to approximately 80-90% confluency. b. Wash cells

twice with ice-cold PBS. c. Add ice-cold lysis buffer to the cells. For a 10 cm dish, use 1 mL

of lysis buffer. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge

tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at

14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant

(cleared lysate) to a new pre-chilled tube. h. Determine the protein concentration of the

lysate using a protein assay (e.g., BCA assay).
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Pre-clearing the Lysate (Optional but Recommended): a. To 1 mg of total protein lysate, add

20-30 µL of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads

by centrifugation or using a magnetic rack. d. Transfer the supernatant to a new tube. This is

the pre-cleared lysate.

Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the anti-DMBT1 antibody. b.

As a negative control, add an equivalent amount of isotype control IgG to a separate tube of

pre-cleared lysate. c. Incubate on a rotator for 2-4 hours or overnight at 4°C. d. Add 30-50 µL

of pre-washed Protein A/G beads to each tube. e. Incubate on a rotator for an additional 1-2

hours at 4°C.

Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the

supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the pelleting

and resuspension steps for a total of 3-5 washes.

Elution: a. After the final wash, remove all supernatant. b. Add 30-50 µL of 2X SDS-PAGE

sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute

the protein complexes and denature the proteins. d. Pellet the beads and collect the

supernatant containing the eluted proteins.

Analysis by Western Blot: a. Load the eluted samples, along with a sample of the input

lysate, onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins. c.

Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the

membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Probe

the membrane with the primary antibody against the putative binding partner. f. Wash the

membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect

the protein bands using a chemiluminescence substrate.
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Caption: Workflow for Co-Immunoprecipitation of DMBT1 binding partners.
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DMBT1-Galectin-3 Signaling Pathway in Ovarian Cancer
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Caption: DMBT1-Galectin-3 signaling in ovarian cancer.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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